molecular formula C16H11F3N4O2 B2952169 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide CAS No. 1798617-93-2

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide

Número de catálogo: B2952169
Número CAS: 1798617-93-2
Peso molecular: 348.285
Clave InChI: XKUBERIWZXOCOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide is a synthetic chemical reagent designed for research and development purposes. This compound features a triazolidine core, a five-membered ring containing three nitrogen atoms, which is a scaffold of high interest in medicinal chemistry. The structure is further substituted with a phenyl group and a carboxamide linker connected to a 2-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group is a common bioisostere known to significantly influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile . Carboxamide-linked heterocyclic compounds are frequently explored for their diverse biological activities, making them valuable tools in drug discovery . This reagent is provided as a high-purity material for use in pharmaceutical research, including as a building block for the synthesis of novel compounds, in structure-activity relationship (SAR) studies, and for screening against biological targets. Researchers can utilize this compound to develop potential agents for various therapeutic areas. All products are strictly for research use and are not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)25-12-9-5-4-8-11(12)20-15(24)14-13(21-23-22-14)10-6-2-1-3-7-10/h1-9,13-14,21-23H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLIKRAFHYWPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)C(=O)NC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Biochemical Pathways

The inhibition of sEH affects the EET metabolic pathway . EETs are derived from arachidonic acid through the action of cytochrome P450 enzymes. Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound allows EETs to accumulate, enhancing their signaling and leading to various downstream effects.

Result of Action

The inhibition of sEH and the subsequent accumulation of EETs can lead to various molecular and cellular effects. EETs are known to have anti-inflammatory and vasodilatory effects, so the compound’s action could potentially lead to reduced inflammation and lower blood pressure. .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances, such as food or other drugs, could potentially interact with the compound and alter its effects

Actividad Biológica

The compound 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide is a member of the triazolidine carboxamide class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide is C16H14F3N3O2. The trifluoromethoxy group is significant in enhancing the compound's lipophilicity and bioavailability, which are crucial for its pharmacological efficacy.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit notable anticancer activities. For instance, a series of 1,3,4-oxadiazole derivatives containing trifluoromethyl groups demonstrated significant cytotoxic effects against glioblastoma cell lines. In vitro assays revealed that these compounds induced apoptosis in cancer cells by damaging DNA and disrupting cellular functions .

Table 1: Cytotoxicity of Triazolidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5aLN22910.0
5bLN2298.0
5cA54915.0

The above table summarizes the IC50 values of selected derivatives, indicating their potency against specific cancer cell lines.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of triazolidine derivatives. Compounds with trifluoromethyl groups have shown to inhibit key inflammatory pathways. For example, a related compound demonstrated effective inhibition of the mPGES-1 enzyme, which plays a critical role in prostaglandin E2 synthesis, a mediator of inflammation .

Case Study: Inhibition of mPGES-1
In a study examining various amide modifications, one derivative exhibited an IC50 value of 8 nM against mPGES-1 in vitro. This suggests that structural modifications can significantly enhance the anti-inflammatory properties of triazolidine derivatives.

The biological activity of 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the trifluoromethoxy group enhances binding affinity to target enzymes involved in cancer progression and inflammation.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins, stabilizing their active forms and inhibiting their functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural analogues include:

Triazolidine derivatives (e.g., 5-aryl-triazolidine-4-carboxamides with varying substituents).

Furopyridine-carboxamides (e.g., the compound in : 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide) .

Trifluoromethoxy/trifluoroethyl-substituted aryl carboxamides .

Key Comparison Criteria

Parameter Target Compound Furopyridine Analogue () Generic Triazolidine Derivative
Core Structure Triazolidine (flexible, hydrogen-bonding capable) Furo[2,3-b]pyridine (rigid, aromatic) Triazolidine
Substituents 2-(Trifluoromethoxy)phenyl (electron-withdrawing, lipophilic) 4-Fluorophenyl, trifluoroethylamino (enhanced metabolic stability) Variable aryl/alkyl groups
Carboxamide Position 4-position of triazolidine 3-position of furopyridine Typically 4-position of triazolidine
Synthetic Complexity Moderate (cyclization + coupling) High (multi-step synthesis with oxadiazole and furopyridine formation) Low to moderate
Therapeutic Potential Hypothesized enzyme inhibition (e.g., proteases) Likely kinase inhibition (based on furopyridine scaffolds) Broad (antiviral, antimicrobial)

Electronic and Pharmacokinetic Properties

  • Trifluoromethoxy vs.
  • Core Rigidity : The furopyridine’s fused aromatic system may enhance target binding affinity but reduce adaptability to conformational changes in enzymes, whereas the triazolidine core allows for dynamic interactions .

Research Findings

  • SHELX Applications : Structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELXL (), which is critical for confirming triazolidine ring geometry and substituent orientation .
  • Activity Trends : Triazolidine carboxamides generally exhibit moderate-to-high solubility (logP ~2–4) due to their polar cores, whereas furopyridine derivatives may display higher lipophilicity (logP ~3–5) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis of triazolidine derivatives typically involves cyclization reactions between hydrazines and carbonyl precursors. For example, a similar triazole-carboxamide compound was synthesized via condensation of 4-fluoroaniline and 4-methylphenyl isocyanide, followed by sodium azide treatment to form the triazole core . Adapting this, the target compound may require:

  • Step 1 : Condensation of 2-(trifluoromethoxy)aniline with a phenyl-substituted carbonyl precursor.

  • Step 2 : Cyclization using hydrazine derivatives to form the triazolidine ring.

  • Characterization : Intermediate products should be analyzed via LC-MS and NMR (¹H/¹³C) to confirm structural integrity. X-ray crystallography (e.g., as in ) can resolve stereochemical ambiguities .

    Key PropertiesValue (Example from Analog)Method
    Molecular FormulaC₁₆H₁₄FN₅O (PubChem analog)PubChem
    Molecular Weight~311–350 g/mol (estimated)Computed via PubChem algorithms

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against synthetic standards.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC. highlights membrane separation technologies for isolating degradation products .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). To address this:

  • Step 1 : Replicate assays under standardized conditions (e.g., uniform cell lines, buffer systems).
  • Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results.
  • Step 3 : Apply computational docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies. ’s pharmacophore-based approach for receptor targeting is relevant here .

Q. How can the compound’s pharmacokinetic profile be optimized given its low solubility?

  • Methodological Answer :

  • Derivatization : Introduce solubilizing groups (e.g., PEGylation) at the triazolidine N-position without disrupting pharmacophore interactions .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability. ’s membrane technologies may aid in encapsulating hydrophobic compounds .
  • In Silico Modeling : Predict logP and solubility via tools like ALOGPS or SwissADME, leveraging PubChem’s property algorithms .

Q. What experimental designs are suitable for elucidating the mechanism of action in enzymatic inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., using X-ray diffraction in ) to identify binding residues .
  • Omics Integration : Pair activity data with transcriptomic/proteomic profiling to uncover off-target effects.

Data Analysis and Interpretation

Q. How should researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Methodological Answer :

  • 3D Model Optimization : Ensure organoids mimic in vivo conditions (e.g., hypoxia, ECM interactions).
  • Dose-Response Calibration : Normalize drug exposure times based on diffusion rates in 3D systems.
  • Pathway Analysis : Use RNA-seq to compare gene expression profiles between models, identifying resistance mechanisms.

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